molecular formula C12H27NO B11961887 4-di-n-Butylaminobutanol-1 CAS No. 94473-23-1

4-di-n-Butylaminobutanol-1

Cat. No.: B11961887
CAS No.: 94473-23-1
M. Wt: 201.35 g/mol
InChI Key: WTFHNNKAJBKQSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-di-n-Butylaminobutanol-1 typically involves the reaction of 4-chlorobutanol with dibutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:

4-chlorobutanol+dibutylamineThis compound+HCl\text{4-chlorobutanol} + \text{dibutylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutanol+dibutylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations . Additionally, catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-di-n-Butylaminobutanol-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-di-n-Butylaminobutanol-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-di-n-Butylaminobutanol-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other compounds with amine groups, which can interact with neurotransmitter systems.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(dibutylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHNNKAJBKQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915505
Record name 4-(Dibutylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94473-23-1
Record name NSC166441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dibutylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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